Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperazine derivative with a triazolo-pyridazine precursor in the presence of a suitable base and solvent . The reaction conditions often require precise temperature control and may involve the use of catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high purity and yield. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate
- 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1-piperazinecarboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)19-8-6-18(7-9-19)12-5-4-11-16-15-10-20(11)17-12/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQGNUAVVNVCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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